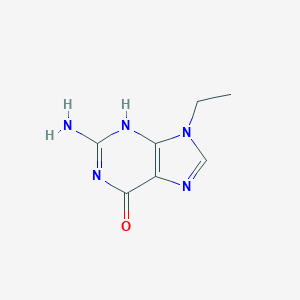

9-乙基鸟嘌呤

描述

9-Ethylguanine is a derivative of the nucleobase guanine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA. It is characterized by the substitution of a hydrogen atom at the 9-position of guanine with an ethyl group. This modification can influence the base-pairing properties and the overall structure of nucleic acids. The compound has been studied in various contexts, including its binding to metal complexes, its behavior in the solid state, and its reactions with electrophiles .

Synthesis Analysis

The synthesis of 9-ethylguanine complexes has been reported with various metals. For instance, 9-ethylguanine has been used to synthesize complexes with ruthenium, where it acts as a ligand through the N7 atom . Similarly, platinum(III) complexes with axially bound 9-ethylguanine have been synthesized, showcasing the versatility of 9-ethylguanine in forming coordination compounds . The preparation of Pt(II) complexes with 9-ethylguanine has also been described, further demonstrating the compound's ability to interact with transition metals .

Molecular Structure Analysis

The molecular structure of 9-ethylguanine has been analyzed in various studies. X-ray diffraction methods have been employed to determine the crystal structure of 9-ethylguanine in complexes, revealing how it interacts with other molecules and ions. For example, the crystal structure of a 9-ethylguanine complex with iodouracil shows hydrogen-bonded configurations that are relevant to understanding base-pairing interactions in nucleic acids . The structure of 9-ethylguanine hemihydrochloride has been determined, highlighting a short asymmetric N–H...N hydrogen bond, which is significant for understanding the hydrogen bonding capabilities of modified nucleobases .

Chemical Reactions Analysis

9-Ethylguanine undergoes various chemical reactions, including electrophilic amination and reactions with bromomalondialdehyde. The electrophilic amination of 9-ethylguanine derivatives has been studied, providing insights into the reactivity of the imidazole moiety and the pathways of N-aminated compounds under alkaline conditions . Reactions with bromomalondialdehyde have been explored, showing that 9-ethylguanine forms glyoxal-derived adducts under different pH conditions, which is important for understanding the chemical behavior of guanine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-ethylguanine have been investigated through various spectroscopic techniques. Surface-enhanced Raman spectroscopy (SERS) has been used to study 9-ethylguanine on silver and copper colloids, revealing differences in the interaction modes and affinities of the molecule with different metals . Additionally, electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) studies of X-irradiated 9-ethylguanine crystals have provided information on the radical forms of the compound, which is crucial for understanding its stability and reactivity under irradiation .

科研应用

N7-甲基化和铂化效应:Sigel、Freisinger和Lippert(2000年)的研究突显了N7-甲基化、N7-铂化和鸟嘌呤的C8-羟基化对与胞嘧啶的氢键作用的影响,包括9-乙基鸟嘌呤。他们发现铂配位增加了9-乙基鸟嘌呤与胞嘧啶之间的Watson-Crick配对稳定性(Sigel, Freisinger, & Lippert, 2000)。

与钌多吡啶化合物的相互作用:Corral等人(2007年)研究了钌多吡啶化合物与DNA模型碱基9-乙基鸟嘌呤的结合能力。他们观察到Ru-9-EtGua加合物的形成,并分析了它们的动力学和构象温度依赖性(Corral et al., 2007)。

与金属中心的结合:Zamora和Sabat(2002年)发现9-乙基鸟嘌呤可以同时与N7和O6处的两个锌中心结合,具有潜在的生物学意义。他们的研究为了解9-乙基鸟嘌呤的结构和结合性质与金属离子的关系提供了见解(Zamora & Sabat, 2002)。

光引发的DNA结合:Singh和Turro(2004年)研究了水中cis-[Ru(bpy)2(NH3)2]2+的光化学及其与9-乙基鸟嘌呤的相互作用。他们的发现显示,照射导致与9-乙基鸟嘌呤的共价结合,这对于理解光活化DNA相互作用具有重要意义(Singh & Turro, 2004)。

磺酸盐和硫酸酯分析:Katritzky、Shepherd和Waring(2010年)进行了磺酸盐和硫酸酯的定量红外分析,包括对9-乙基鸟嘌呤的研究。这项研究对于理解不同条件下9-乙基鸟嘌呤的化学性质和反应具有相关性(Katritzky, Shepherd, & Waring, 2010)。

鸟嘌呤自由基反应过程:Jayatilaka和Nelson(2008年)使用计算方法研究了受辐照的9-乙基鸟嘌呤晶体中的质子转移过程。这项研究提供了关于受辐照的9-乙基鸟嘌呤的分子行为的见解,这对于理解其在DNA损伤和修复机制中的作用至关重要(Jayatilaka & Nelson, 2008)。

无机化学应用:Aoki和Salam(2002年)探索了各种二铑化合物与9-乙基鸟嘌呤的相互作用,突出了特定金属与核酸碱基的结合。他们的工作有助于理解9-乙基鸟嘌呤与金属元素相互作用的方式,这对药物化学和生物无机化学研究可能具有重要意义(Aoki & Salam, 2002)。

未来方向

9-Ethylguanine is used in research to study DNA interactions with organometallic complexes . A study found that the K2 (9-ethylguanine)122+ quadruplex is more stable to unimolecular dissociation than the K (9-ethylguanine)8+ quadruplex in the gas phase . This suggests potential future directions for research involving 9-Ethylguanine in the field of biochemistry and molecular biology .

性质

IUPAC Name |

2-amino-9-ethyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOYBEPLTCFIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236684 | |

| Record name | 9-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethylguanine | |

CAS RN |

879-08-3 | |

| Record name | 9-Ethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ETHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31S01JPR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

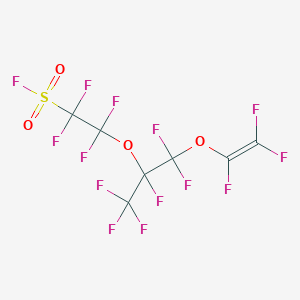

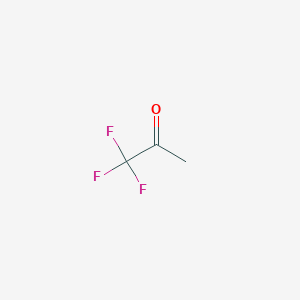

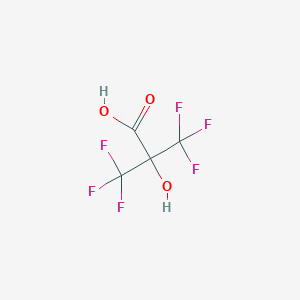

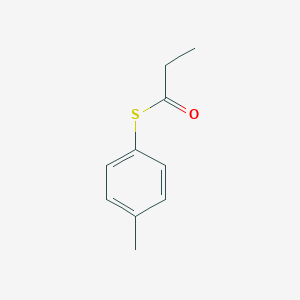

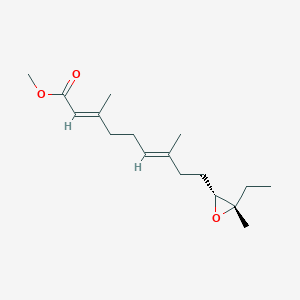

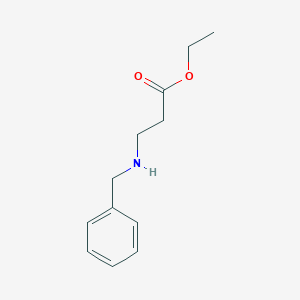

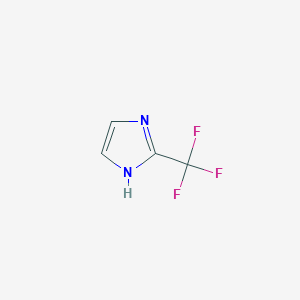

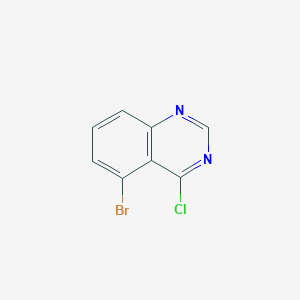

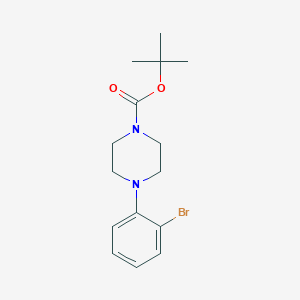

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。